6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O4/c23-15-3-7-19-14(11-15)12-17(22(30)31-19)21(29)25-9-10-27-20(28)8-6-18(26-27)13-1-4-16(24)5-2-13/h1-8,11-12H,9-10H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLWQYBZVIYYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 921805-30-3) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevance in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 500.7 g/mol. The structure features a chromene core with a bromine atom and a chlorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H15BrClN3O4 |
| Molecular Weight | 500.7 g/mol |
| CAS Number | 921805-30-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant inhibitory effects on the growth of human non-small cell lung cancer (A549) cells.
In one study, a series of flavonoids, including derivatives similar to the compound , were evaluated for their cytotoxic effects. Notably, a compound with a similar structure exhibited an IC50 value of , indicating potent activity compared to standard chemotherapy agents like 5-fluorouracil (IC50 = ) .
The mechanism through which these compounds exert their effects often involves modulation of apoptosis-related pathways. For example, studies indicate that certain derivatives can induce apoptosis in cancer cells by altering the expression levels of Bcl-2 and Bax proteins, leading to increased activation of caspase-3 . This suggests that the compound may share similar apoptotic mechanisms.
Inhibitory Effects on Enzymes
Compounds with structural similarities to this compound have also been investigated for their ability to inhibit key enzymes involved in cancer metastasis. For instance, a related brominated coumarin derivative was found to inhibit cell invasion significantly in vitro, demonstrating its potential as an antitumor agent .
Case Studies
- Coumarin Derivatives : A study examined various coumarin derivatives for their anti-invasive properties in tumor models. The brominated derivative showed enhanced potency compared to non-brominated counterparts, suggesting that halogenation may play a crucial role in biological activity .
- Pyridazine Compounds : Research on pyridazine-based compounds indicated that modifications in substituents could lead to varied biological activities, including cholinesterase inhibition and potential neuroprotective effects .
Preparation Methods
Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone Derivatives
The chromone-3-carbaldehyde precursor is synthesized via Vilsmeier-Haack formylation of 5-bromo-2-hydroxyacetophenone. This reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position.
Procedure :
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
- 6-Bromo-2-hydroxyacetophenone-3-carbaldehyde (0.05 mol) is dissolved in acetone (100 mL).
- Jones reagent (10 mL) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
- Neutralization with NaHCO₃ yields 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (Yield: 68%).
Characterization :
- M.P. : 218–220°C.
- ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-8), 6.41 (s, 1H, H-5).
Synthesis of 2-(3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl)ethylamine
Preparation of β-(4-Chlorobenzoyl)propionic Acid
The pyridazinone scaffold originates from β-aroyl propionic acid, synthesized via Friedel-Crafts acylation:
- Succinic anhydride (0.25 mol) and AlCl₃ (0.275 mol) are added to 4-chlorobenzene (0.25 mol) in CS₂ (50 mL).
- Reflux at 40–50°C for 4 hours yields β-(4-chlorobenzoyl)propionic acid (Yield: 78%).
Characterization :
Cyclization to 3-(4-Chlorophenyl)-4,5-Dihydropyridazin-6(1H)-one
Aromatization to 3-(4-Chlorophenyl)pyridazin-6(1H)-one
Oxidation with chloranil (0.05 mol) in DMSO at 80°C for 3 hours yields the fully aromatic pyridazinone (Yield: 76%).
Introduction of Ethylamine Side Chain
- The pyridazinone (0.05 mol) is alkylated with 2-bromoethylamine hydrobromide (0.06 mol) in DMF using K₂CO₃ as base.
- Reflux for 12 hours yields 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (Yield: 52%).
Characterization :
- HRMS : m/z Calcd. for C₁₂H₁₁ClN₃O [M+H]⁺: 264.0645; Found: 264.0648.
Amide Coupling Reaction
Activation of Carboxylic Acid as Acid Chloride
Reaction with Pyridazinone Ethylamine
- The acid chloride (0.05 mol) is dissolved in dry THF (50 mL).
- 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (0.055 mol) and triethylamine (0.15 mol) are added dropwise at 0°C.
- Stirring at room temperature for 6 hours yields the target compound after column chromatography (SiO₂, EtOAc/hexane 1:1) (Yield: 65%).
Characterization :
- M.P. : 245–247°C.
- ¹H NMR (DMSO-d₆): δ 8.72 (t, J = 5.6 Hz, 1H, NH), 8.48 (s, 1H, H-4 chromene), 7.91 (d, J = 8.4 Hz, 1H, H-7 chromene), 7.68 (d, J = 8.8 Hz, 2H, H-2/H-6 pyridazinone), 7.42 (d, J = 8.8 Hz, 2H, H-3/H-5 pyridazinone), 6.43 (s, 1H, H-5 chromene), 4.21 (t, J = 6.0 Hz, 2H, CH₂N), 3.75 (q, J = 6.0 Hz, 2H, CH₂NH).
- ¹³C NMR : δ 164.8 (C=O amide), 159.2 (C=O chromene), 154.6 (C=O pyridazinone), 134.5–128.1 (aromatic carbons), 116.4 (C-Br).
Optimization and Challenges
- Bromination Selectivity : Directing bromine to the C6 position of chromene required careful control of reaction conditions to avoid di-substitution.
- Pyridazinone Aromatization : Use of chloranil over DDQ improved yields due to milder oxidation conditions.
- Amine Alkylation : Excess 2-bromoethylamine hydrobromide and prolonged reaction times minimized dimerization.
Analytical Data Summary
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine and chromene cores. A common approach includes:
Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones under reflux (e.g., ethanol, 80°C, 6–8 h) .
Substituent Introduction : Bromination at the chromene 6-position using N-bromosuccinimide (NBS) in DMF at 0–5°C .
Amide Coupling : Reaction of the activated carboxyl group (e.g., via EDCI/HOBt) with the ethylamine-linked pyridazine intermediate in anhydrous DCM .
Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final compound (>95% purity). Monitor by HPLC (C18 column, 70:30 MeCN/H2O) .
Q. How can structural features of this compound be characterized to confirm its identity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridazine H), δ 7.3–7.6 ppm (chlorophenyl H), δ 6.6–6.8 ppm (chromene H) .
- ¹³C NMR : Carbonyl signals at ~165–170 ppm (amide C=O), 160–165 ppm (chromene C=O) .
- IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretching), 750–800 cm⁻¹ (C-Br) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z calc. 529.04) .
Q. What functional groups are critical for its biochemical activity, and how are they identified experimentally?
- Methodological Answer :
- Critical Groups :
- Pyridazinone Ring : Essential for hydrogen bonding with target enzymes. Verified via mutagenesis or competitive binding assays .
- Bromine Atom : Enhances binding via halogen bonding. Confirmed by X-ray crystallography or computational docking .
- Experimental Identification :
- Selective Derivatization : Reactivity with thiols (e.g., cysteine residues) to test bromine’s role.
- SAR Studies : Synthesize analogs lacking the chlorophenyl group and compare activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in:
- Pyridazine Substituents : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -NO₂) to test electronic effects .
- Linker Length : Vary the ethyl spacer (e.g., propyl vs. methyl) to assess steric tolerance .
- Step 2 : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates).
- Step 3 : Use molecular dynamics simulations to correlate substituent effects with binding pocket interactions .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell line passage number .
- Orthogonal Validation : Confirm activity using:
- In Vitro : SPR (surface plasmon resonance) for binding affinity.
- In Cellulo : CRISPR knockouts of putative targets to verify specificity .
- Meta-Analysis : Pool data from multiple labs using fixed-effects models to identify outliers .
Q. How does the compound’s stability under physiological conditions impact its in vivo efficacy?
- Methodological Answer :
- Stability Tests :
- Plasma Stability : Incubate with human plasma (37°C, 24 h) and quantify degradation via LC-MS .
- pH Sensitivity : Expose to buffers (pH 2–9) and monitor structural integrity by NMR .
- Pharmacokinetic Modeling : Use compartmental models to correlate half-life (t₁/₂) with bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
